molecular formula C10H14N2O B14785669 (3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol

(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol

Cat. No.: B14785669
M. Wt: 178.23 g/mol
InChI Key: AHVQFRHEQMSSOY-UHFFFAOYSA-N
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Description

(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is a chemical compound with the molecular formula C10H14N2O. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of quinoxaline derivatives followed by methylation and subsequent hydroxylation . The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and methylating agents such as methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, more saturated quinoxaline derivatives, and various substituted quinoxalines .

Scientific Research Applications

Chemistry

In chemistry, (3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds with potential biological activities .

Biology

In biological research, this compound is studied for its potential effects on various biological pathways. It has shown promise in modulating enzyme activities and interacting with specific receptors .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for the treatment of neurodegenerative diseases and as an antimicrobial agent .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of (3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activities. The pathways involved include inhibition of enzyme activity and receptor-mediated signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a hydroxyl group on the quinoxaline ring makes it particularly versatile in various applications .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(3-methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol

InChI

InChI=1S/C10H14N2O/c1-7-5-11-9-3-2-8(6-13)4-10(9)12-7/h2-4,7,11-13H,5-6H2,1H3

InChI Key

AHVQFRHEQMSSOY-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(N1)C=C(C=C2)CO

Origin of Product

United States

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